molecular formula C32H33F3N6O3 B13684229 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide

6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide

Cat. No.: B13684229
M. Wt: 606.6 g/mol
InChI Key: VLZUUIPXPCMYBS-UHFFFAOYSA-N
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Description

6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the acetamido group: This step involves the acetylation of an amino group on the pyrimidine ring.

    Attachment of the naphthamide moiety: This step involves the formation of an amide bond between the naphthalene derivative and the pyrimidine derivative.

    Incorporation of the piperazine ring: This step involves the alkylation of the piperazine ring with the appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides, acids, and bases, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving its molecular targets.

    Industrial Applications: The compound can be used in the development of new industrial processes or products, particularly those requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide
  • 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide

Uniqueness

The uniqueness of 6-[(6-Acetamido-4-pyrimidinyl)oxy]-N-[4-[(4-isopropyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-1-naphthamide lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C32H33F3N6O3

Molecular Weight

606.6 g/mol

IUPAC Name

6-(6-acetamidopyrimidin-4-yl)oxy-N-[4-[(4-propan-2-ylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C32H33F3N6O3/c1-20(2)41-13-11-40(12-14-41)18-23-7-8-24(16-28(23)32(33,34)35)39-31(43)27-6-4-5-22-15-25(9-10-26(22)27)44-30-17-29(36-19-37-30)38-21(3)42/h4-10,15-17,19-20H,11-14,18H2,1-3H3,(H,39,43)(H,36,37,38,42)

InChI Key

VLZUUIPXPCMYBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC(=C4)OC5=NC=NC(=C5)NC(=O)C)C(F)(F)F

Origin of Product

United States

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